1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18800709
Molecular Formula: C10H10Br2OS
Molecular Weight: 338.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Br2OS |
|---|---|
| Molecular Weight | 338.06 g/mol |
| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |
| Standard InChI Key | KGDWTWYBWGDAAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |
Introduction
Molecular Structure and Characterization
Structural Features
The compound’s structure comprises a phenyl ring substituted with a bromomethyl group at the 3-position, a mercapto group at the 5-position, and a brominated propan-2-one moiety at the 1-position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |
| InChI Key | KGDWTWYBWGDAAU-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 338.06 g/mol |
X-ray crystallography and NMR spectroscopy are critical for confirming the spatial arrangement of functional groups, particularly the stereoelectronic effects of the bromine and mercapto substituents.
Spectroscopic Data
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NMR: The -NMR spectrum exhibits signals for the methyl group (~2.3 ppm), aromatic protons (~7.0–7.5 ppm), and the -SH proton (~3.5 ppm, exchangeable). The -NMR highlights the ketone carbonyl at ~200 ppm and aromatic carbons between 120–140 ppm.
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MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 336.92 (M) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via bromination of precursor 1-(3-methyl-5-mercaptophenyl)propan-2-one using bromine () or N-bromosuccinimide (NBS) in dichloromethane () at 0–5°C. The reaction proceeds via electrophilic aromatic substitution (EAS) and side-chain bromination:
Key parameters include:
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Temperature: Controlled below 10°C to minimize di-bromination byproducts.
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Solvent: or carbon tetrachloride () for optimal solubility.
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Yield: 65–75% after column chromatography.
Industrial-Scale Production
Continuous flow reactors are employed for scalable synthesis, enhancing heat transfer and reaction uniformity. Automated systems monitor bromine stoichiometry to reduce waste and improve purity (>98%) .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atoms at the propan-2-one and benzyl positions undergo nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide () yields azide derivatives for click chemistry applications:
Thiol-Disulfide Exchange
The mercapto group participates in disulfide bond formation, enabling conjugation with proteins or polymers. This reactivity is exploited in drug delivery systems.
Ketone-Derived Reactions
The propan-2-one moiety undergoes condensation with hydrazines to form hydrazones or with Grignard reagents to generate tertiary alcohols.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in , THF, DMF |
| Density | ~1.6 g/cm (estimated) |
| Refractive Index | ~1.58 (estimated) |
The compound’s solubility in polar aprotic solvents facilitates its use in cross-coupling reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, its bromine substituents enable Suzuki-Miyaura couplings to introduce aryl groups into drug candidates.
Materials Science
Incorporated into polymers, the mercapto group enhances cross-linking in epoxy resins, improving thermal stability.
Biochemical Probes
Derivatized with fluorescent tags, it acts as a thiol-reactive probe for mapping cysteine residues in proteins.
Recent Research and Future Directions
Catalytic Applications
Preliminary studies suggest utility in palladium-catalyzed C–C bond formations, leveraging its bromine leaving groups.
Environmental Impact
Biodegradation studies indicate slow breakdown in aqueous systems, necessitating improved disposal protocols .
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